molecular formula C10H14O2 B1504676 3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER CAS No. 88399-98-8

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER

Cat. No.: B1504676
CAS No.: 88399-98-8
M. Wt: 166.22 g/mol
InChI Key: PFSRAWZVXMRECH-UHFFFAOYSA-N
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Description

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER typically involves the esterification of cyclohex-1-en-1-ylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Cyclohex-1-en-1-ylprop-2-enoic acid+MethanolH+Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate+Water\text{Cyclohex-1-en-1-ylprop-2-enoic acid} + \text{Methanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Water} Cyclohex-1-en-1-ylprop-2-enoic acid+MethanolH+​Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Cyclohex-1-en-1-ylprop-2-enoic acid or cyclohexanone derivatives.

    Reduction: Methyl 3-(cyclohex-1-en-1-yl)propan-2-ol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
  • 1-methyl-4-(propan-2-yl)cyclohex-1-ene
  • ®-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone

Uniqueness

3-CYCLOHEX-1-ENYL-ACRYLIC ACID METHYL ESTER is unique due to its specific structural features, such as the position of the ester group and the presence of a cyclohexene ring. These characteristics confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-(cyclohexen-1-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSRAWZVXMRECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698916
Record name Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88399-98-8
Record name Methyl 3-(cyclohex-1-en-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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